Debrisoquine

概要

説明

デブリソキンは、グアニジンの誘導体であり、主に降圧剤として使用されることで知られています。構造的にはグアネチジンと関連しており、アドレナリン作動性ニューロンを阻害することによって機能します。 デブリソキンは、薬物代謝において重要な役割を果たすシトクロムP450 2D6酵素のフェノタイピングにも注目されています .

作用機序

デブリソキンは、ノルエピネフリンの放出と分布を阻害することにより、交感神経神経効果器接合部で作用します。それはノルエピネフリン輸送体によって取り込まれ、神経伝達物質小胞に濃縮され、ノルエピネフリンと置き換わります。 これにより、神経終末のノルエピネフリン貯蔵が徐々に枯渇し、血圧が低下します .

類似の化合物との比較

デブリソキンは、グアネチジンやグアナドレルなどの他のグアニジン誘導体と似ています。それは、シトクロムP450 2D6のフェノタイピングに特異的に使用される点が特徴です。他の類似の化合物には、次のものがあります。

グアネチジン: 作用機序が類似した別の降圧剤。

グアナドレル: 高血圧の治療に使用され、薬物動態プロファイルがわずかに異なります。

グアニソキン: デブリソキンの7-ブロモアナログであり、薬理学的特性が似ています

生化学分析

Biochemical Properties

Debrisoquine interacts with the CYP2D6 gene . This gene encodes the enzyme this compound 4-hydroxylase, which is involved in the metabolism of many different classes of commonly used drugs .

Cellular Effects

This compound has been shown to produce extensive noncompetitive inhibition of platelet monoamine oxidase in vivo at low therapeutic plasma concentrations . This suggests that this compound may have significant effects on cellular processes related to monoamine oxidase activity .

Molecular Mechanism

This compound acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine . It becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles . This leads to a gradual depletion of norepinephrine stores in the nerve endings .

Metabolic Pathways

This compound is metabolized by the enzyme this compound 4-hydroxylase, which is encoded by the CYP2D6 gene . This enzyme is part of the cytochrome P450 family of enzymes, which play a crucial role in the metabolism of drugs.

準備方法

合成経路と反応条件

デブリソキンは、グアニジン誘導体の環化によって合成できます。一般的な方法の1つは、特定の条件下でグアニジンと3,4-ジヒドロイソキノリンを反応させてデブリソキンを形成することです。 反応には通常、触媒と制御された温度が必要で、化合物が正しく生成されるようにする必要があります .

工業生産方法

工業現場では、デブリソキンの生産には、収率と純度を最大限に引き出すために最適化された反応条件を用いた大規模合成が用いられます。 これには、反応条件の一貫性を維持し、効率を高めるために、高圧反応器と連続フローシステムの使用が含まれることがよくあります .

化学反応の分析

反応の種類

デブリソキンは、次のものを含むいくつかの種類の化学反応を起こします。

酸化: デブリソキンは酸化されて、主に4-ヒドロキシデブリソキンなどの水酸化代謝物を形成できます。

還元: 特定の条件下では、デブリソキンは還元される可能性がありますが、これはあまり一般的ではありません。

一般的な試薬と条件

酸化: 一般的な酸化剤には、生物学的システムにおけるシトクロムP450酵素が含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤は、実験室環境で使用できます。

生成される主要な生成物

デブリソキン酸化の主要な生成物は、4-ヒドロキシデブリソキンであり、これは尿中に排泄される主な代謝物です。 反応条件によって、他のマイナーな代謝物が生成される場合もあります .

科学研究への応用

デブリソキンは、科学研究においていくつかの重要な用途があります。

化学: グアニジン誘導体の機構を研究するためのモデル化合物として使用されます。

生物学: 特にシトクロムP450 2D6の酵素活性に関する研究に用いられます。

医学: 薬物代謝における個体差を理解するために、薬理遺伝学研究で使用されます。

科学的研究の応用

Clinical Applications

Antihypertensive Treatment:

Debrisoquine functions as an antihypertensive drug by acting at the sympathetic neuroeffector junction, inhibiting norepinephrine release and consequently reducing blood pressure. It achieves this without causing parasympathetic blockade, making it effective in managing hypertension in patients .

Pharmacokinetics and Metabolism:

The metabolism of this compound is primarily mediated by cytochrome P4502D6 (CYP2D6), which plays a crucial role in determining the drug's efficacy and safety profile. Variations in the CYP2D6 gene result in different metabolic phenotypes: extensive metabolizers (EM) and poor metabolizers (PM). This genetic variability can impact therapeutic outcomes and risk profiles for conditions such as lung cancer .

Pharmacogenetics

Metabolic Phenotyping:

this compound is often used as a probe drug to assess CYP2D6 metabolic phenotypes. The ratio of this compound to its primary metabolite, 4-hydroxythis compound, in urine serves as a biomarker for determining an individual's metabolic capacity .

Case Studies:

- A study involving 1526 men and 1539 women demonstrated a correlation between the this compound oxidation phenotype and environmental factors, highlighting its utility in personalized medicine .

- Research indicated that extensive metabolizers of this compound had a higher risk of developing lung cancer compared to poor metabolizers, emphasizing the importance of genetic testing in predicting drug responses and associated risks .

Research Applications

Drug Interaction Studies:

this compound has been utilized in studies assessing drug interactions, particularly those involving CYP2D6 substrates. For instance, quinidine administration can convert extensive metabolizers to poor metabolizers temporarily, allowing researchers to explore the implications of altered metabolism on drug efficacy .

Development of Analytical Methods:

Recent advancements have focused on developing reliable analytical methods for measuring this compound levels in biological samples. High-performance liquid chromatography (HPLC) with ultraviolet detection has been established as an effective technique for quantifying this compound and its metabolites .

Data Tables

The following table summarizes key findings related to the applications of this compound:

類似化合物との比較

Debrisoquine is similar to other guanidine derivatives such as guanethidine and guanadrel. it is unique in its specific use for phenotyping cytochrome P450 2D6. Other similar compounds include:

Guanethidine: Another antihypertensive agent with a similar mechanism of action.

Guanadrel: Used for the treatment of hypertension, with a slightly different pharmacokinetic profile.

Guanisoquin: A 7-bromo analog of this compound with similar pharmacological properties

This compound’s uniqueness lies in its specific application in pharmacogenetics and its role in understanding drug metabolism variability among individuals .

生物活性

Debrisoquine is an antihypertensive medication primarily used to treat high blood pressure. Its metabolism is predominantly mediated by the cytochrome P450 enzyme CYP2D6, which exhibits significant genetic polymorphism among individuals, leading to variations in drug metabolism and response. This article explores the biological activity of this compound, focusing on its metabolic pathways, genetic factors influencing its metabolism, and clinical implications.

Metabolism of this compound

This compound is metabolized to 4-hydroxythis compound through the action of CYP2D6. The metabolic capacity of this enzyme varies widely among individuals due to genetic polymorphisms. These variations can categorize individuals into different metabolic phenotypes:

- Poor Metabolizers (PM) : Individuals with two non-functional alleles of CYP2D6, leading to significantly reduced drug metabolism.

- Extensive Metabolizers (EM) : Individuals with one functional allele, resulting in normal metabolism.

- Ultrarapid Metabolizers (UM) : Individuals with multiple copies of functional alleles, leading to increased metabolism of this compound.

Genetic Variability

A study involving Swedish populations demonstrated that approximately 7% of Caucasians are poor metabolizers due to deficient CYP2D6 alleles. Conversely, about 40% of those with a metabolic ratio (MR) ≤ 0.1 were found to have duplicated or amplified CYP2D6 genes, indicating ultrarapid metabolism .

| Metabolic Phenotype | CYP2D6 Genotype | Metabolic Activity |

|---|---|---|

| Poor Metabolizer | homozygous non-functional alleles | Very low |

| Extensive Metabolizer | one functional allele | Normal |

| Ultrarapid Metabolizer | multiple functional alleles | High |

Clinical Implications

The variability in this compound metabolism has significant clinical implications. Poor metabolizers are at risk for adverse drug reactions due to higher plasma concentrations of the drug, while ultrarapid metabolizers may require higher doses for therapeutic efficacy.

Case Studies

- Lung Cancer Association : A case-control study investigated the association between this compound metabolic phenotype and lung cancer risk. It was found that extensive metabolizers had a higher risk compared to poor metabolizers . This suggests that genetic differences in drug metabolism could influence susceptibility to certain cancers.

- Drug Interactions : Research has highlighted potential interactions between this compound and other medications, particularly those also metabolized by CYP2D6. For instance, co-administration with quinidine can inhibit the metabolism of this compound, leading to increased plasma levels and potential toxicity .

Pharmacogenetic Testing

Given the implications of genetic variability in drug response, pharmacogenetic testing for CYP2D6 polymorphisms is increasingly recommended. This testing can guide clinicians in personalizing treatment plans based on an individual's metabolic profile.

特性

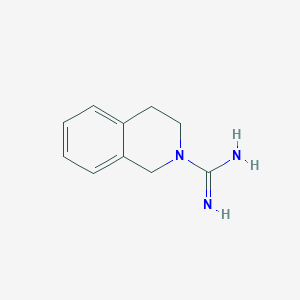

IUPAC Name |

3,4-dihydro-1H-isoquinoline-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13/h1-4H,5-7H2,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPGJSVJDAJRLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022885 | |

| Record name | Debrisoquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Debrisoquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Debrisoquin acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine, rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors. It is taken up by norepinephrine transporters. It becomes concentrated in NE transmitter vesicles, replacing NE in these vesicles. This leads to a gradual depletion of NE stores in the nerve endings. Once inside the terminal it blocks the release of noradrenaline in response to arrival of an action potential. In contrast to ganglionic blocking agents, debrisoquin suppresses equally the responses mediated by alpha-and beta-adrenergic receptors but does not produce parasympathetic blockade. Since sympathetic blockade results in modest decreases in peripheral resistance and cardiac output, debrisoquin lowers blood pressure in the supine position. It further reduces blood pressure by decreasing the degree of vasoconstriction that normally results from reflex sympathetic nervous activity upon assumption of the upright posture, thus reducing venous return and cardiac output more. | |

| Record name | Debrisoquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04840 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1131-64-2 | |

| Record name | Debrisoquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Debrisoquine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Debrisoquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04840 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Debrisoquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Debrisoquine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEBRISOQUIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X31CDK040E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Debrisoquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

278-280 °C, 278 - 280 °C | |

| Record name | Debrisoquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04840 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Debrisoquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of debrisoquine?

A: this compound's primary target is the cytochrome P450 2D6 (CYP2D6) enzyme, a key player in the metabolism of many drugs. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with CYP2D6?

A: this compound acts as a substrate for CYP2D6, meaning that the enzyme catalyzes its metabolism. The primary metabolic reaction is 4-hydroxylation, converting this compound into 4-hydroxythis compound. [, , , , , ]

Q3: Are there other CYP enzymes involved in this compound metabolism?

A: While CYP2D6 is the primary enzyme, research shows that CYP1A1 can also contribute to this compound 4-hydroxylation, albeit with lower efficiency. []

Q4: What are the downstream effects of this compound's interaction with CYP2D6?

A: The interaction leads to the metabolic inactivation of this compound and the generation of its metabolites. The rate of this metabolism can vary significantly between individuals due to genetic polymorphisms in the CYP2D6 gene, leading to distinct phenotypes: poor metabolizers (PMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). This variability can influence the efficacy and safety of drugs metabolized by CYP2D6. [, , , , , , , , , , , , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C12H19N3, and its molecular weight is 205.30 g/mol.

Q6: Is there spectroscopic data available for this compound and its metabolites?

A: Research utilizing techniques like gas chromatography-mass spectrometry (GCMS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and 1H NMR has provided spectroscopic characterization of this compound and its metabolites. [, , ]

Q7: Are there studies on the stability of this compound under various conditions?

A: While specific details on this compound's stability under different conditions are limited within the provided research, the use of analytical methods like HPLC suggests established protocols for handling and storage to ensure accuracy in measuring this compound and its metabolites. [, , , ]

Q8: What is the primary metabolic pathway of this compound mediated by CYP2D6?

A: The primary metabolic pathway is 4-hydroxylation, leading to the formation of 4-hydroxythis compound. [, , , , , ]

Q9: Are there other metabolic pathways for this compound?

A: Research has identified additional hydroxylations at various positions on the this compound molecule, including 5-, 6-, 7-, and 8-hydroxythis compound. These hydroxylations can be catalyzed by CYP2D6 and potentially other enzymes. [, , ]

Q10: How is this compound used as a research tool?

A: this compound is primarily used as a probe drug to assess CYP2D6 activity in individuals. The this compound metabolic ratio (DMR), calculated as the ratio of this compound to 4-hydroxythis compound in urine, serves as a marker for CYP2D6 phenotype. This phenotyping has implications for personalized medicine, guiding drug selection and dosage adjustments for medications metabolized by CYP2D6. [, , , , , , , , , , , , , ]

Q11: Have computational methods been applied to study this compound and CYP2D6?

A: Researchers have utilized pharmacophore and homology modeling techniques to investigate the interaction of this compound and other substrates with the CYP2D6 active site. These models aim to predict substrate binding orientations and potential metabolic outcomes. [, ]

Q12: How do structural modifications of this compound affect its interaction with CYP2D6?

A: While the provided research does not directly address specific structural modifications of this compound, the investigations into regioselective hydroxylation patterns suggest the importance of substrate orientation and potential interactions between specific functional groups and the active site residues of CYP2D6. [, ]

Q13: Are there specific formulation strategies for this compound?

A: The provided research focuses on this compound's use as a probe drug, primarily administered as a single oral dose. Therefore, detailed information on specific formulation strategies is limited. [, , , , , , , , , , , , , ]

Q14: What are the SHE regulations associated with this compound?

A14: Specific SHE regulations concerning this compound are not addressed in the provided research. As a pharmaceutical compound, its manufacturing, handling, and disposal would be subject to relevant regulations in respective regions.

Q15: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?

A: this compound is well-absorbed following oral administration. It is extensively metabolized by CYP2D6, primarily through 4-hydroxylation. Both this compound and its metabolites are primarily excreted in urine. [, , , , , , , , , , , , , ]

Q16: How do genetic polymorphisms in CYP2D6 affect this compound PK?

A: Polymorphisms in CYP2D6 lead to significant interindividual variability in this compound metabolism, resulting in distinct phenotypes. PMs exhibit much slower clearance of this compound, leading to higher plasma concentrations and longer half-lives compared to EMs. UMs, with multiple copies of functional CYP2D6 genes, show ultrarapid metabolism, leading to very low plasma concentrations of this compound. [, , , , , , , , , , , ]

Q17: Does the this compound metabolic ratio (DMR) accurately reflect CYP2D6 activity?

A: While the DMR is commonly used as a marker for CYP2D6 activity, research has identified additional metabolic pathways for this compound that may influence its overall clearance, suggesting that the DMR may not be a perfect measure of the enzyme's activity. [, ]

Q18: Can other drugs influence this compound metabolism?

A: Yes, certain drugs can inhibit or induce CYP2D6 activity, leading to altered this compound metabolism. Examples of inhibitors include quinidine, fluoxetine, paroxetine, and thioridazine. [, , , , , , ]

Q19: How is this compound's efficacy evaluated?

A: While this compound was initially developed as an antihypertensive agent, its primary use in current research focuses on its role as a probe drug for CYP2D6. Therefore, studies assessing its efficacy primarily focus on characterizing its metabolism and its relationship to CYP2D6 phenotype. [, , , , , , , , , , , , , ]

Q20: Are there animal models for studying this compound metabolism?

A: Yes, rats, particularly the Dark-Agouti (DA) strain, have been used as a model for studying this compound metabolism. Female DA rats exhibit a deficiency in this compound 4-hydroxylase activity, resembling the PM phenotype in humans. []

Q21: Are there known resistance mechanisms to this compound?

A: The primary factor influencing this compound's "resistance" is the genetic polymorphism in CYP2D6, leading to the PM phenotype. PMs exhibit significantly reduced metabolic clearance of this compound, resulting in higher drug exposure and potential for adverse effects. [, , , , , , , , , , , ]

Q22: Is there cross-resistance between this compound and other drugs?

A: Cross-resistance exists between this compound and other drugs metabolized by CYP2D6. Individuals classified as PMs for this compound will exhibit impaired metabolism for these other drugs as well, potentially leading to altered therapeutic responses and increased risk of adverse effects. [, , , , , , ]

Q23: What are the known toxicological effects of this compound?

A23: Specific details regarding this compound's toxicological profile are not extensively discussed within the provided research. As a pharmaceutical compound, its safety and potential adverse effects would be subject to rigorous evaluation during drug development and clinical trials.

Q24: Are there specific drug delivery strategies for this compound?

A: The provided research primarily focuses on this compound's use as a probe drug, typically administered as a single oral dose. Therefore, detailed information on specific drug delivery strategies is limited. [, , , , , , , , , , , , , ]

Q25: Is the this compound metabolic ratio (DMR) a useful biomarker for predicting drug response?

A: Yes, the DMR can be a useful biomarker for predicting drug response for medications metabolized by CYP2D6. Knowing an individual's CYP2D6 phenotype can help guide drug selection and dosage adjustments, potentially minimizing adverse effects and maximizing efficacy. [, , , , , , , , , , , ]

Q26: What analytical methods are used to measure this compound and its metabolites?

A: Commonly used analytical methods include gas chromatography (GC), gas chromatography-mass spectrometry (GCMS), high-performance liquid chromatography (HPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , , , , ]

Q27: Are there studies on the environmental impact of this compound?

A27: The provided research does not address the environmental impact of this compound.

Q28: Are there studies on the dissolution and solubility of this compound?

A28: The provided research does not focus on the dissolution and solubility properties of this compound.

Q29: Are the analytical methods used for measuring this compound validated?

A: The application of established techniques like GC, GCMS, HPLC, and LC-MS/MS implies validated analytical methods. Validation ensures accuracy, precision, and specificity in measuring this compound and its metabolites. [, , , , , , ]

Q30: How is quality control and assurance ensured for this compound?

A30: Specific quality control and assurance measures for this compound are not detailed in the provided research. As a pharmaceutical compound, its development, manufacturing, and distribution would adhere to strict quality control standards to ensure consistency, safety, and efficacy.

Q31: Are there data on this compound's immunogenicity, drug transporter interactions, drug-metabolizing enzyme induction or inhibition, or biocompatibility?

A31: The provided research focuses primarily on this compound's role as a probe drug for assessing CYP2D6 activity. Specific information regarding its immunogenicity, transporter interactions, enzyme induction or inhibition, and biocompatibility is not extensively covered within these studies.

Q32: Are there alternative probe drugs for assessing CYP2D6 activity?

A: Yes, other probe drugs for CYP2D6 include sparteine, dextromethorphan, and bufuralol. The choice of probe drug may depend on the specific research question, analytical capabilities, and patient population. [, , , , , ]

Q33: Are there specific guidelines for recycling and waste management of this compound?

A33: The provided research does not address recycling and waste management specific to this compound. As a pharmaceutical compound, its disposal would follow established guidelines for pharmaceutical waste in respective regions.

Q34: What research infrastructure and resources are available for studying this compound?

A: Key resources include established analytical techniques like GC, GCMS, HPLC, and LC-MS/MS for measuring this compound and its metabolites, as well as computational modeling tools for investigating its interaction with CYP2D6. In addition, rat models, particularly the DA strain, are available for in vivo studies. [, , , , , , , ]

Q35: What are the key historical milestones in this compound research?

A: The discovery of the this compound metabolic polymorphism in the 1970s marked a significant milestone, paving the way for research into the genetic basis of drug metabolism and the role of CYP2D6. Subsequent identification of specific CYP2D6 gene mutations has further advanced our understanding of this polymorphism and its implications for personalized medicine. [, , , ]

Q36: How has this compound research contributed to cross-disciplinary collaborations?

A: this compound research has fostered collaborations between pharmacologists, geneticists, clinicians, and computational scientists. These collaborations have led to a deeper understanding of drug metabolism, genetic variability, and its impact on drug response, contributing to the advancement of personalized medicine. [, , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。